4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is a white solid that is used in various chemical and pharmaceutical research applications. The compound is characterized by a pyrazolo[1,5-a]pyridine core structure, which is a fused ring system containing both pyrazole and pyridine rings. The presence of a bromine atom at the 4-position and a carboxylic acid group at the 3-position of the pyrazolo[1,5-a]pyridine ring system makes this compound unique and versatile for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then undergo 1,3-dipolar cycloaddition with ethyl propionate to yield pyrazolo[1,5-a]pyridine-3-carboxylate derivatives . These derivatives are subsequently brominated at the 4-position to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient cyclocondensation and bromination processes. The use of microwave irradiation has also been explored to enhance the reaction efficiency and reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Typical conditions involve the use of polar aprotic solvents and catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation Products: Carboxylates and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Scientific Research Applications
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development, particularly as inhibitors of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique photophysical properties and as intermediates in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a different ring fusion pattern and are investigated for their potential as TRK inhibitors and other therapeutic applications.
Uniqueness
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of a bromine atom at the 4-position and a carboxylic acid group at the 3-position, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAXKWHYUASCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743168 | |
Record name | 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356144-48-3 | |
Record name | 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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